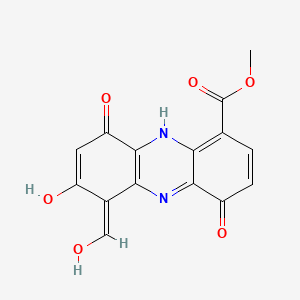

Lomofungin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Lomofungin is synthesized by Streptomyces lomondensis through a biosynthetic pathway involving the core phenazine biosynthesis gene cluster lphzGFEDCB . The process begins with shikimic acid, which is converted into intermediates containing a phenazine nucleus . The gene lomo10, encoding a flavin-dependent monooxygenase, is responsible for the hydroxylation of this compound at its C-7 position .

Industrial Production Methods: Industrial production of this compound involves the optimization of fermentation conditions and overexpression of regulatory genes in Streptomyces lomondensis . The strain is cultivated in a controlled environment to maximize the yield of this compound.

Análisis De Reacciones Químicas

Hydroxylation at C-7 Position

The flavin-dependent monooxygenase encoded by lomo10 catalyzes hydroxylation at the C-7 position of the phenazine backbone. Experimental evidence includes:

-

Gene inactivation : Disruption of lomo10 in S. lomondensis S015 abolished lomofungin production and led to accumulation of 1-carbomethoxy-6-formyl-4,9-dihydroxy-phenazine , a derivative lacking the C-7 hydroxyl group .

-

Enzyme specificity : lomo10 shares functional homology with monooxygenases in Pseudomonas but represents the first phenazine hydroxylation gene identified in Streptomyces .

Functional Group Additions

Additional modifications include:

-

Methylation : A carbomethoxy group is introduced at C-1, likely via methyltransferase activity (gene not yet identified).

-

Formylation : A formyl group at C-6 is added through oxidative processes linked to precursor metabolism .

Table 2: Metabolites Produced in lomo10 Mutant vs. Wild-Type

| Strain | Metabolite Detected | Structural Difference |

|---|---|---|

| Wild-Type S015 | This compound | C-7 hydroxylated |

| Δlomo10 Mutant | 1-carbomethoxy-6-formyl-4,9-dihydroxy-phenazine | Lacks C-7 hydroxyl group |

Experimental Validation

-

Gene cluster identification : Whole-genome sequencing and antiSMASH analysis confirmed a 23-gene locus in S. lomondensis S015, including lphzGFEDCB and lomo10 .

-

Complementation assays : Reintroduction of lomo10 into the mutant restored this compound production, confirming its necessity for hydroxylation .

Implications for Bioactivity

The C-7 hydroxyl group is critical for this compound’s antibacterial and antifungal activity. Its absence in the Δlomo10 mutant reduces efficacy, highlighting the role of tailored hydroxylation in natural product function .

Aplicaciones Científicas De Investigación

Lomofungin has a wide range of scientific research applications due to its antimicrobial properties. It has been studied for its potential use in treating myotonic dystrophy type 1 by inhibiting MBNL1-CUG RNA binding . Additionally, this compound has shown promise as an inhibitor of botulinum neurotoxin light chain protease and as a potential therapeutic for HIV-1 replication . Its broad-spectrum activity makes it a valuable compound in the fields of chemistry, biology, medicine, and industry.

Mecanismo De Acción

Lomofungin exerts its effects by inhibiting RNA synthesis through direct interaction with bacterial DNA-dependent RNA polymerase . This interaction prevents the synthesis of high molecular weight RNA in yeast and other microorganisms . The primary site of action is the synthesis of RNA, which is inhibited at lower concentrations and earlier than DNA synthesis .

Comparación Con Compuestos Similares

Lomofungin is unique among phenazine antibiotics due to its broad-spectrum activity and specific mechanism of action. Similar compounds include:

Phenazine-1-carboxylic acid (PCA): A simple phenazine compound with antimicrobial properties.

1-Hydroxyphenazine: Another phenazine derivative with antimicrobial activity.

Phenazine-1-carboxamide: Known for its antimicrobial properties.

Pyocyanin: A blue-green pigment with antimicrobial activity.

This compound’s ability to inhibit RNA synthesis and its broad-spectrum activity distinguish it from these similar compounds.

Propiedades

Número CAS |

26786-84-5 |

|---|---|

Fórmula molecular |

C15H10N2O6 |

Peso molecular |

314.25 g/mol |

Nombre IUPAC |

methyl (6E)-7-hydroxy-6-(hydroxymethylidene)-4,9-dioxo-10H-phenazine-1-carboxylate |

InChI |

InChI=1S/C15H10N2O6/c1-23-15(22)6-2-3-8(19)13-11(6)16-14-10(21)4-9(20)7(5-18)12(14)17-13/h2-5,16,18,20H,1H3/b7-5- |

Clave InChI |

YDXARWIJAYOANV-ALCCZGGFSA-N |

SMILES |

COC(=O)C1=C2C(=NC3=C(N2)C(=O)C=C(C3=CO)O)C(=O)C=C1 |

SMILES isomérico |

COC(=O)C1=C2C(=NC\3=C(N2)C(=O)C=C(/C3=C/O)O)C(=O)C=C1 |

SMILES canónico |

COC(=O)C1=C2C(=NC3=C(N2)C(=O)C=C(C3=CO)O)C(=O)C=C1 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Lomofungin; NSC 106995; NSC-106995; NSC106995; U-24,792; U 24,792; U24,792; U 24792; U-24792; U24792; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.